3-Ribofuranosyl-1,2,4-triazole-5-carboxamide
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Description
3-Ribofuranosyl-1,2,4-triazole-5-carboxamide is an indispensable compound extensively employed in the field of biomedicine . It exhibits potent antiviral properties and shows exceptional efficacy against diverse viral infections . It is used against a wide variety of human viral infections, particularly chronic hepatitis C, HIV, and adenovirus .
Synthesis Analysis
The chemoenzymatic synthesis of novel structural analogues of this compound has been established . This involves the synthesis of various amides of 1H-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues . A biotechnological method was developed for the preparation of 1-β-D-ribofuranozyl-1,2,4-triazole-3-carbonitryl, an intermediate in the synthesis of Viramidine, the modern analogue of Ribavirin .Molecular Structure Analysis
1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis
The most common reaction to synthesize 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . The effectiveness of pharmaceutical treatment of this antiviral is limited by problems of bioavailability, toxicity, side effects, and virus genotypes .Physical And Chemical Properties Analysis
The molecular formula of this compound is C8H12N4O5 and it has a molecular weight of 244.2 .Safety and Hazards
When handling 3-Ribofuranosyl-1,2,4-triazole-5-carboxamide, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided and personal protective equipment should be used. It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Future Directions
The possibilities and limitations of chemoenzymatic synthesis of novel structural analogues of 3-Ribofuranosyl-1,2,4-triazole-5-carboxamide have been established . Future research could focus on improving the synthesis process and exploring new analogues with various substitutes in the carboxamide group .
properties
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)8-10-7(11-12-8)5-4(15)3(14)2(1-13)17-5/h2-5,13-15H,1H2,(H2,9,16)(H,10,11,12)/t2-,3-,4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAZHIXEGDBPKD-TXICZTDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C2=NC(=NN2)C(=O)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NC(=NN2)C(=O)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62404-64-2 |
Source
|
Record name | 5-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62404-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ribofuranosyl-1,2,4-triazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062404642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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